molecular formula C7H6ClF3N2O B595296 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine CAS No. 1346809-43-5

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

Cat. No. B595296
M. Wt: 226.583
InChI Key: MHIAQRHELCOCTK-UHFFFAOYSA-N
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Description

“2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C7H5ClF3NO. It has a molecular weight of 211.57 . The compound is used in various chemical reactions and has specific storage and handling requirements .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific representation of the compound’s molecular structure, including the arrangement of atoms and bonds.

It can exist in either a liquid or solid form . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Herbicides

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is a key intermediate in synthesizing efficient herbicides, specifically trifloxysulfuron. The compound is prepared from nicotinamide through steps including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Antibacterial Agents

A series of derivatives involving 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine have been synthesized and evaluated for their antibacterial activity. These compounds have been shown to be effective against certain bacteria, highlighting their potential in medical research and pharmaceutical applications (B. Reddy & K. Prasad, 2021).

Chemical Reactions and Transformations

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is used in exploring the nucleophilic displacement reactions in chloro(trifluoromethyl)pyridines with various amines. This study contributes significantly to understanding the chemical behavior of such compounds, especially in the presence of activating trifluoromethyl groups (A. D. Dunn, 1999).

Advanced Material Synthesis

The compound plays a role in the synthesis of advanced materials, such as in the preparation of various pyridine derivatives. These materials have potential applications in several industries, including electronics and nanotechnology (C. Che et al., 1994).

Photocatalysis

It is involved in photocatalytic processes, such as the photoassisted oxygenation of alkanes. This application is crucial in developing new, efficient methods for chemical transformations using light as a catalyst (M. Yamaguchi et al., 2004).

Safety And Hazards

The compound is associated with certain hazards and precautionary statements. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting measures to prevent or respond to exposure .

properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-5-1-4(12)2-6(13-5)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIAQRHELCOCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OCC(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744660
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

CAS RN

1346809-43-5
Record name 4-Pyridinamine, 2-chloro-6-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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